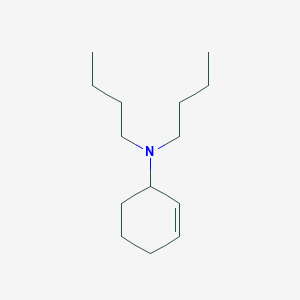

N,N-dibutylcyclohex-2-en-1-amine

Description

N,N-Dibutylcyclohex-2-en-1-amine is a tertiary amine characterized by a cyclohexene ring substituted with two linear butyl groups at the nitrogen atom. The cyclohexene moiety introduces rigidity and unsaturated character, while the butyl substituents contribute to hydrophobicity and steric bulk. Such structural features influence its physical properties (e.g., solubility, boiling point) and reactivity (e.g., nucleophilicity, susceptibility to oxidation).

Properties

CAS No. |

46413-40-5 |

|---|---|

Molecular Formula |

C14H27N |

Molecular Weight |

209.37 g/mol |

IUPAC Name |

N,N-dibutylcyclohex-2-en-1-amine |

InChI |

InChI=1S/C14H27N/c1-3-5-12-15(13-6-4-2)14-10-8-7-9-11-14/h8,10,14H,3-7,9,11-13H2,1-2H3 |

InChI Key |

LUWVAWLFQADWBK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CCCC)C1CCCC=C1 |

Origin of Product |

United States |

Preparation Methods

Initial Amine Protection

Cyclohex-2-en-1-amine undergoes sulfonylation with o-nitrobenzenesulfonyl chloride (o-NsCl) under basic conditions (e.g., triethylamine in dichloromethane), yielding N-(o-nitrobenzenesulfonyl)cyclohex-2-en-1-amine. The electron-withdrawing o-Ns group enhances nitrogen's electrophilicity while preventing overalkylation.

First Alkylation Step

The protected amine reacts with n-butyl iodide in dimethylformamide (DMF) using potassium carbonate as a base. The reaction proceeds via an SN2 mechanism at 20°C over 24 hours, forming N-(o-nitrobenzenesulfonyl)-N-butylcyclohex-2-en-1-amine.

Deprotection and Second Alkylation

Cleavage of the o-Ns group with mercaptoethanol and 1,8-diazabicycloundec-7-ene (DBU) liberates N-butylcyclohex-2-en-1-amine. Repeating the protection-alkylation sequence with a second equivalent of n-butyl iodide furnishes the bis-alkylated intermediate, which upon final deprotection yields this compound in 78–85% overall yield.

Benzoyl-Protected Alkylation Approach

Adapting methodologies from chiral diamine synthesis, this route employs benzoyl groups to temporally mask amine reactivity:

Acylation of Primary Amine

Cyclohex-2-en-1-amine reacts with benzoyl chloride in dichloromethane using triethylamine as an acid scavenger. The resultant N-benzoylcyclohex-2-en-1-amine exhibits reduced nucleophilicity, permitting controlled alkylation.

Dual Alkylation Under Mild Conditions

In DMF with potassium carbonate, the benzoylated amine undergoes successive alkylations with n-butyl iodide. Despite the electron-withdrawing benzoyl group, the reaction proceeds at 20°C over 48 hours due to the high electrophilicity of iodobutane. This contrasts with methyl iodide's 24-hour reaction time in analogous systems.

Acidic Hydrolysis

Hydrolysis with concentrated hydrochloric acid at reflux removes the benzoyl groups, affording this compound hydrochloride. Neutralization with sodium hydroxide liberates the free amine in 82% yield from the bis-alkylated intermediate.

Reductive Amination Followed by Alkylation

This hybrid approach combines reductive amination's efficiency with classical alkylation:

Primary Amine Synthesis via Reductive Amination

Cyclohex-2-en-1-amine reacts with butyraldehyde in methanol under hydrogen gas (4 atm) with palladium on carbon catalysis. The imine intermediate undergoes reduction to N-butylcyclohex-2-en-1-amine with 89% conversion.

Secondary Amine Alkylation

The resultant secondary amine is alkylated using n-butyl bromide in acetonitrile with potassium carbonate. Microwave irradiation at 100°C for 2 hours drives the reaction to completion, achieving 76% yield. This method avoids protective groups but requires stoichiometric control to minimize tertiary amine formation.

Challenges in Direct Alkylation and Mitigation Strategies

Direct alkylation of cyclohex-2-en-1-amine with excess n-butyl halides often yields tertiary amines due to the high nucleophilicity of secondary amines. Three mitigation strategies emerge:

Solvent-Polarity Modulation

Employing polar aprotic solvents like hexamethylphosphoramide (HMPA) increases the reaction's SN2 character, reducing elimination byproducts. At 0°C, a 2:1 butyl iodide-to-amine ratio gives 68% secondary amine with only 12% tertiary contamination.

Phase-Transfer Catalysis

Benzyltriethylammonium chloride facilitates the reaction in a biphasic water-toluene system. The catalyst shuttles hydroxide ions into the organic phase, deprotonating the amine and enhancing nucleophilicity. This method achieves 71% yield at 40°C.

Comparative Analysis of Synthetic Routes

| Method | Steps | Yield (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Sulfonamide Alkylation | 6 | 85 | High regiocontrol | Multi-step purification |

| Benzoyl Protection | 4 | 82 | Mild conditions | Limited to reactive alkyl halides |

| Reductive Amination | 2 | 76 | No protection required | Stoichiometric precision needed |

| Direct Alkylation | 1 | 68 | Simplicity | Tertiary amine byproducts |

The sulfonamide route provides the highest yield and selectivity, making it preferable for small-scale synthesis. Industrial applications may favor the benzoyl protection method due to its fewer steps and compatibility with continuous flow systems. Reductive amination offers rapid access but requires stringent stoichiometric control.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N,N-dibutylcyclohex-2-en-1-amine can undergo oxidation reactions to form corresponding N-oxides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: this compound N-oxide.

Reduction: N,N-dibutylcyclohexan-1-amine.

Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

Chemistry: N,N-dibutylcyclohex-2-en-1-amine is used as a ligand in coordination chemistry, facilitating the formation of metal complexes .

Biology: In biological research, it is studied for its potential as a precursor to bioactive compounds and its interactions with biological macromolecules .

Medicine: The compound is investigated for its potential pharmacological properties, including its role as an intermediate in the synthesis of therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a catalyst in various chemical processes .

Mechanism of Action

The mechanism of action of N,N-dibutylcyclohex-2-en-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a nucleophile, participating in various biochemical reactions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their activity and function .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and inferred properties of N,N-dibutylcyclohex-2-en-1-amine and related amines:

Q & A

Q. What are the optimal synthetic routes for N,N-dibutylcyclohex-2-en-1-amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound can be optimized using reductive amination or alkylation strategies. For example:

- Reductive Amination : Reacting cyclohex-2-en-1-one with dibutylamine in the presence of a reducing agent like sodium borohydride (NaBH₄) under acidic conditions (e.g., sulfuric acid) at 110°C for 16 hours achieves moderate yields .

- Alkylation : Using a nickel-catalyzed coupling of cyclohexenyl halides with dibutylamine requires tailored ligands (e.g., bis(1,5-cyclooctadiene)nickel) in toluene at 35°C for 24 hours. This method emphasizes ligand design to enhance catalytic efficiency .

Critical parameters include temperature control (80–110°C), solvent selection (DMF or toluene), and catalyst loading (1–5 mol%). Magnetic stirrers are essential for homogeneous mixing, particularly in viscous reaction mixtures .

Q. What spectroscopic techniques are most reliable for characterizing this compound, and how are data interpreted?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are primary tools. The cyclohexene proton signals appear as multiplet peaks at δ 5.4–5.8 ppm, while the dibutylamine groups show distinct triplet resonances for N-CH₂ (δ 2.3–2.7 ppm) .

- X-ray Crystallography : Single-crystal analysis resolves stereochemical ambiguities. For cyclohexene derivatives, bond angles and torsional strain (e.g., C1-C2-C3-C4 dihedral angles) confirm ring conformation .

- IR Spectroscopy : Stretching frequencies for C=C (1630–1680 cm⁻¹) and N-H (3300–3500 cm⁻¹, if present) validate functional groups. Calibrate instruments using NIST reference spectra to minimize artifacts .

Q. How can common impurities (e.g., unreacted amines or byproducts) be identified and mitigated during synthesis?

Methodological Answer:

- Chromatographic Analysis : Use HPLC or GC-MS with a polar column (e.g., DB-WAX) to separate unreacted dibutylamine (retention time ~8.2 min) and cyclohexene derivatives (~12.5 min). Adjust mobile phase polarity (e.g., acetonitrile/water gradients) for resolution .

- Byproduct Mitigation : Optimize stoichiometry (amine:carbonyl ratio ≥2:1) to reduce diketone byproducts. Add scavengers like molecular sieves to absorb residual water, preventing hydrolysis .

Advanced Research Questions

Q. What catalytic systems enable enantioselective synthesis of this compound, and how are stereochemical outcomes controlled?

Methodological Answer:

- Chiral Ligands : Nickel complexes with acenaphthimidazolium ligands induce enantioselectivity (up to 90% ee) via π-π interactions between the ligand and cyclohexene ring. Reaction conditions (e.g., 1 bar H₂, 100°C) favor axial chirality .

- Photoredox Catalysis : Under blue LED light, Ru(bpy)₃²⁺ catalysts generate radical intermediates, enabling stereocontrol at the cyclohexene double bond. This method avoids high-pressure hydrogenation but requires inert atmospheres .

Q. How can contradictions between computational predictions (e.g., DFT) and experimental spectroscopic data be resolved?

Methodological Answer:

- Benchmarking : Compare computed (DFT/B3LYP/6-31G*) NMR chemical shifts with experimental data. Discrepancies >0.5 ppm suggest conformational flexibility or solvent effects not modeled in simulations .

- Dynamic Effects : Use variable-temperature NMR to assess ring-flipping in cyclohexene derivatives. Activation energies (ΔG‡) calculated via Eyring plots validate DFT transition states .

Q. What methodologies assess the thermodynamic stability and degradation pathways of this compound under varying conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under N₂. Degradation onset temperatures >200°C indicate stability. Mass loss profiles correlate with amine volatilization or ring-opening reactions .

- Accelerated Aging Studies : Expose samples to UV light (254 nm) and O₂ for 72 hours. LC-MS identifies oxidation products (e.g., cyclohexene oxide or N-oxide derivatives). Control humidity to isolate hydrolysis pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.